REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]([BH3-])#N.[Na+].[C:15](O)(=O)[CH3:16].[CH:19](=O)[CH2:20][CH3:21]>CO>[CH2:19]([N:1]([CH2:11][CH2:15][CH3:16])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH2:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
812 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
777 μL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature under a nitrogen atmosphere for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
Then, the residue was dissolved in diethyl ether
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
after the addition of distilled water
|
Type
|
EXTRACTION
|
Details
|
The solution was subjected to extraction with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was then washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC1=CC=C(C=C1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 412 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |